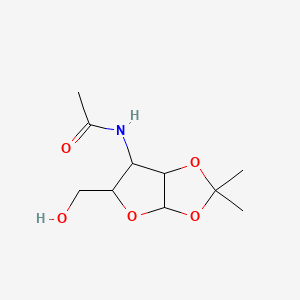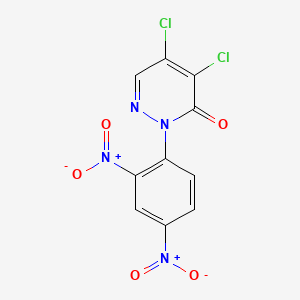
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core substituted with dichloro and bis(hydroxy(oxido)amino)phenyl groups, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichloropyridazine with a suitable bis(hydroxy(oxido)amino)phenyl derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione
- 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-2lambda(5)-isoquinoline
Uniqueness
Compared to similar compounds, 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone stands out due to its unique combination of functional groups and structural features
Propiedades
Número CAS |
17551-28-9 |
|---|---|
Fórmula molecular |
C10H4Cl2N4O5 |
Peso molecular |
331.07 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(2,4-dinitrophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H4Cl2N4O5/c11-6-4-13-14(10(17)9(6)12)7-2-1-5(15(18)19)3-8(7)16(20)21/h1-4H |
Clave InChI |
NCRBXEZKKTYTLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C(=O)C(=C(C=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)

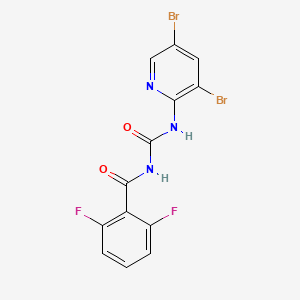




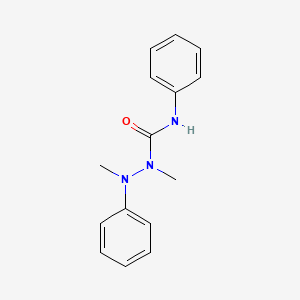
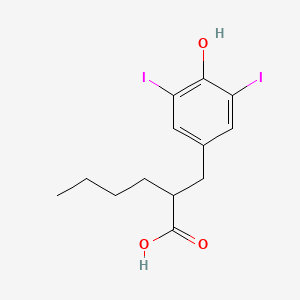

![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)


